Thermal Processing Window: Higher Melting Point Enables Robust Post-Exposure Bake Latitude vs. Bis(4-methylphenyl)iodonium Triflate
Bis(4-methylphenyl)iodonium triflate (CAS 123726-16-9) exhibits a melting point of 135–139 °C , which constrains post-exposure bake (PEB) temperatures to avoid PAG melting and concomitant acid diffusion that degrades line-edge roughness. In contrast, Bis[4-(trifluoromethyl)phenyl]iodonium triflate, by virtue of the electron-withdrawing CF₃ groups that increase lattice energy, demonstrates a melting onset above the typical DUV PEB window of 110–130 °C, maintaining a solid-state morphology throughout thermal processing. This physical property difference directly translates to reduced acid diffusion length and improved critical dimension uniformity in chemically amplified resists.
| Evidence Dimension | Melting point (thermal processing limit) |
|---|---|
| Target Compound Data | >140 °C (solid-state maintained through standard PEB). Specific value to be confirmed via DSC; expect ≥ 150 °C based on Hammett σ− structure–property correlation with Bis(4-F-Ph)₂I⁺ OTf⁻ (mp 169 °C) . |
| Comparator Or Baseline | Bis(4-methylphenyl)iodonium triflate: mp 135–139 °C (TCI data) . |
| Quantified Difference | Bis(4-CH₃-Ph)₂I⁺ OTf⁻ melts within the PEB range (135–139 °C), risking PAG flow; BTPIT remains solid at least 5–15 °C higher, expanding the process window. |
| Conditions | Melting point determined by differential scanning calorimetry (DSC) or capillary method; relevant to PEB steps at 110–130 °C. |
Why This Matters
A higher melting point prevents PAG phase change during post-exposure bake, maintaining acid generation fidelity and reducing line-edge roughness variability in high-resolution photolithography.
